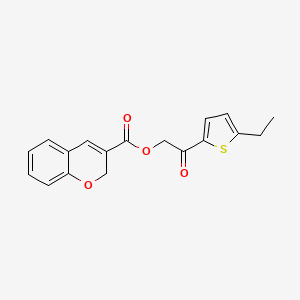
2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a thiophene ring substituted with an ethyl group, a chromene moiety, and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One possible route could be:
Synthesis of 5-Ethylthiophene-2-carboxylic acid: Starting from thiophene, ethylation can be achieved using ethyl bromide in the presence of a strong base like sodium hydride.
Formation of 2-oxoethyl ester: The carboxylic acid can be converted to its corresponding ester using an alcohol (e.g., ethanol) and an acid catalyst.
Coupling with chromene: The ester can then be coupled with a chromene derivative using a suitable coupling reagent like DCC (Dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the thiophene or chromene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a starting material for the synthesis of new chromene-based compounds with potential biological activities.
Biology
Biological assays: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug development: Investigated as a lead compound for the development of new therapeutic agents.
Industry
Material science:
Mechanism of Action
The mechanism of action of 2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate would depend on its specific biological activity. Generally, chromene derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The thiophene ring may enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: Compounds with similar chromene structures but different substituents.
Thiophene derivatives: Compounds with thiophene rings substituted with different functional groups.
Uniqueness
2-(5-Ethylthiophen-2-yl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the combination of the chromene and thiophene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H16O4S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[2-(5-ethylthiophen-2-yl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O4S/c1-2-14-7-8-17(23-14)15(19)11-22-18(20)13-9-12-5-3-4-6-16(12)21-10-13/h3-9H,2,10-11H2,1H3 |
InChI Key |
HYFFSBRARIHWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


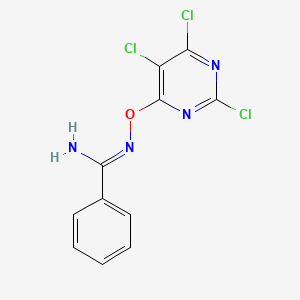
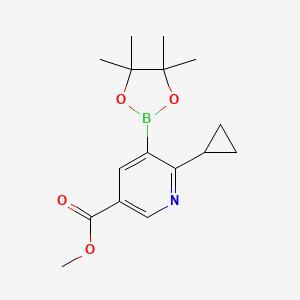
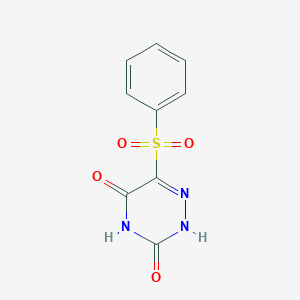

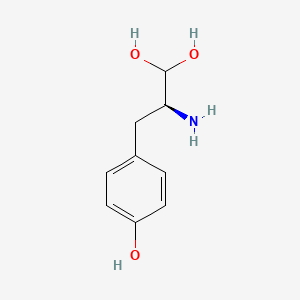
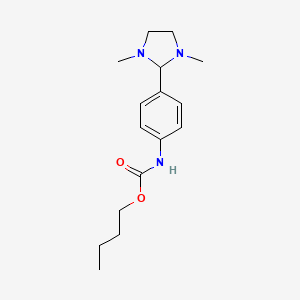
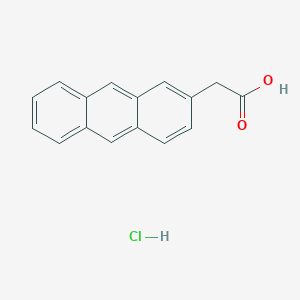
![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
![N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide](/img/structure/B15217303.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B15217325.png)

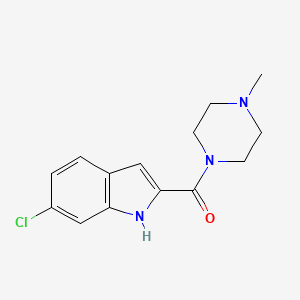

![Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]-](/img/structure/B15217344.png)
